molecular formula C11H8N2 B2375711 5H-indeno[1,2-d]pyrimidine CAS No. 245-02-3

5H-indeno[1,2-d]pyrimidine

Cat. No. B2375711
CAS RN: 245-02-3
M. Wt: 168.199
InChI Key: JEFDXVBRMCUFAO-UHFFFAOYSA-N
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Description

5H-indeno[1,2-d]pyrimidine is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . A series of novel substituted thioxopyrimidine and thiazolo[3,2-a]pyrimidine compounds that combine various heteroaryl rings have been synthesized .


Synthesis Analysis

The synthesis of this compound involves a Biginelli one-pot three-component reaction . This reaction has been intensively studied in recent decades, especially due to the therapeutic properties of the resulting compounds .


Molecular Structure Analysis

The molecular formula of this compound is C11H8N2 . Its structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The Biginelli reaction has been intensively studied in the last two decades, especially due to the applications of synthesized dihydropyrimidinone compounds . The reaction involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in ethanol solution .


Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .

Scientific Research Applications

Synthesis Techniques

  • Three-Component Synthesis : A highly efficient synthesis of 2-amino-4-aryl-5H-indeno[1,2-d]pyrimidin-5-one derivatives was developed using a liquid glass-catalyzed three-component reaction. This process involves guanidine hydrochloride, aromatic aldehydes, and 1,3-indandione, yielding high-quality derivatives (Fazlinia & Sheikh, 2020).
  • Intramolecular Friedel-Crafts Reaction : A novel synthesis approach using an intramolecular Friedel-Crafts reaction between aryl and ester groups of ethyl 6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates and their thioxo analogs was explored to synthesize 1H-Indeno[1,2-d]pyrimidine-2,5(3H,9bH)-dione derivatives (Mobinikhaledi et al., 2007).

Novel Derivatives and Applications

  • Furo[3′,4′:5,6]pyrido[2,3-d]Pyrimidine Derivatives : A series of furo and indeno pyrido pyrimidine derivatives were synthesized via multicomponent reactions. This protocol offers advantages in yield, cost, environmental impact, and convenience (Tu et al., 2007).
  • Fluorescent Compounds : New fluorescent compounds, 2-substituted indeno[1,2-d]pyrimidin-5-ones, showed fluorescence in the solid state, indicating potential applications in material sciences (Hagimori et al., 2016).

Medical and Biological Applications

  • Antimicrobial Activity : Some new indeno and thieno pyrimidine derivatives demonstrated promising antimicrobial activity, indicating potential for developing new antimicrobial agents (Hegab et al., 2007).
  • Anticancer Evaluation : A study detailed the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives and their screening against cancer cell lines, highlighting potential anticancer properties (Patravale et al., 2014).

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Safety and Hazards

The safety data sheet for 5H-indeno[1,2-b]pyridine indicates that it may cause cancer, may cause damage to organs through prolonged or repeated exposure, and is harmful if swallowed . It also causes skin irritation and serious eye irritation .

Future Directions

The Biginelli synthesis that mediates the production of pyrimidine compounds has been intensively studied in recent decades, especially due to the therapeutic properties of the resulting compounds . In this changing medical landscape due to COVID-19, finding new organic structures with antimicrobial and antiviral properties is a priority in current research .

properties

IUPAC Name

5H-indeno[1,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-4-10-8(3-1)5-9-6-12-7-13-11(9)10/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFDXVBRMCUFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=NC=NC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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